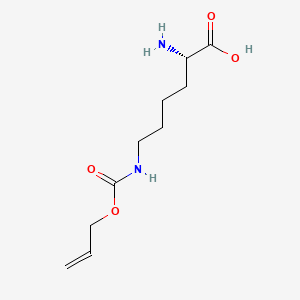

H-Lys(aloc)-OH

Übersicht

Beschreibung

H-Lys(aloc)-OH, also known as N-α-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The allyloxycarbonyl (aloc) group can be selectively removed under mild conditions, making it a valuable tool in the field of organic chemistry.

Wirkmechanismus

Target of Action

H-LYS(ALOC)-OH, also known as N6-((allyloxy)carbonyl)-L-lysine, (S)-6-(((Allyloxy)carbonyl)amino)-2-aminohexanoic acid, or H-Lys(Alloc)-OH, is a derivative of the essential amino acid lysine

Mode of Action

It’s known that the alloc group (allyloxycarbonyl) is a commonly used protective group in peptide synthesis . It can be selectively removed in the presence of other protecting groups, allowing for the controlled modification of the peptide .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. For instance, the compound is stored at 2-8°C, suggesting that it may be sensitive to temperature .

Biochemische Analyse

Biochemical Properties

N6-((allyloxy)carbonyl)-L-lysine plays a role in biochemical reactions, particularly in the formation of peptide bonds. It interacts with enzymes such as histone deacetylases (HDACs), which catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . The nature of these interactions involves the formation and breaking of covalent bonds during the enzymatic reactions.

Cellular Effects

The effects of N6-((allyloxy)carbonyl)-L-lysine on cells are largely dependent on its role in protein synthesis and modification. It influences cell function by participating in the synthesis of proteins, which are crucial for various cellular processes. For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism through its involvement in the synthesis or modification of proteins that play roles in these processes .

Molecular Mechanism

At the molecular level, N6-((allyloxy)carbonyl)-L-lysine exerts its effects through its involvement in protein synthesis and modification. It can bind to enzymes such as HDACs, influencing their activity . Changes in gene expression can also occur as a result of the proteins synthesized or modified with the involvement of this compound.

Metabolic Pathways

N6-((allyloxy)carbonyl)-L-lysine is involved in the metabolic pathways related to protein synthesis and modification. It interacts with enzymes such as HDACs in these pathways

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(aloc)-OH typically involves the protection of the amino group of lysine with the allyloxycarbonyl group. This can be achieved through the reaction of lysine with allyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

H-Lys(aloc)-OH undergoes various chemical reactions, including:

Deprotection: The allyloxycarbonyl group can be removed using palladium catalysts under mild conditions.

Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.

Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU.

Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Deprotection: Lysine with a free amino group.

Coupling Reactions: Peptides with extended chains.

Substitution Reactions: Substituted lysine derivatives.

Wissenschaftliche Forschungsanwendungen

H-Lys(aloc)-OH has a wide range of applications in scientific research:

Chemistry: Used in solid-phase peptide synthesis to protect the amino group during chain elongation.

Biology: Employed in the synthesis of peptide-based hydrogels for tissue engineering and drug delivery.

Medicine: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Industry: Applied in the production of biocompatible materials and as a building block for complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-α-Fmoc-L-lysine: Another lysine derivative used in peptide synthesis with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

N-α-Boc-L-lysine: Uses a tert-butyloxycarbonyl (Boc) group for protection.

Uniqueness

H-Lys(aloc)-OH is unique due to the selective and mild conditions required for the removal of the allyloxycarbonyl group. This makes it particularly useful in applications where other protecting groups may not be suitable due to harsher deprotection conditions.

Biologische Aktivität

H-Lys(Alloc)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine that features an allyloxycarbonyl (Alloc) protecting group. This compound is utilized primarily in peptide synthesis due to its orthogonal protection strategy, allowing for selective removal of the Alloc group under specific conditions. This article explores the biological activity of H-Lys(Alloc)-OH, focusing on its applications in peptide synthesis, biological assays, and relevant case studies.

H-Lys(Alloc)-OH is characterized by its dual protecting groups which facilitate the synthesis of complex peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group is stable under basic conditions, while the Alloc group can be selectively removed using palladium-catalyzed deprotection methods. This selectivity is crucial for synthesizing branched and cyclic peptides, which often exhibit enhanced biological activities compared to their linear counterparts .

Table 1: Key Properties of H-Lys(Alloc)-OH

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₁N₂O₄ |

| CAS Registry Number | 146982-27-6 |

| Molecular Weight | 345.46 g/mol |

| Protecting Groups | Fmoc, Alloc |

| Deprotection Method | Pd(Ph₃P)₄/CHCl₃/AcOH/NMM |

Biological Activity

The biological activity of H-Lys(Alloc)-OH is primarily explored through its role in peptide synthesis. Peptides synthesized using this compound can exhibit a range of biological functions, including antimicrobial activity, cell signaling modulation, and enzyme inhibition.

Case Studies

-

Peptide Synthesis for Cyclic Structures :

Research has demonstrated that cyclic peptides synthesized using H-Lys(Alloc)-OH show improved stability and bioactivity. For instance, cyclic analogs of melanotan II were successfully synthesized using this compound, leading to enhanced in vivo stability and biological efficacy compared to linear peptides . -

Antimicrobial Peptides :

A study investigated the use of lysine derivatives in antimicrobial peptides. The incorporation of H-Lys(Alloc)-OH into peptide sequences resulted in compounds with significant activity against various bacterial strains. The mechanism was attributed to the ability of these peptides to disrupt bacterial membranes . -

Enzyme Inhibition :

H-Lys(Alloc)-OH has been used to synthesize peptides that inhibit specific enzymes involved in disease pathways. For example, peptides targeting phosphodiesterase I were synthesized with high coupling efficiency using H-Lys(Alloc)-OH as a building block, demonstrating potential therapeutic applications in cardiovascular diseases .

The mechanism by which peptides containing H-Lys(Alloc)-OH exert their biological effects often involves interaction with cellular membranes or specific receptors. For instance, studies have shown that certain peptides can induce mitochondrial cytochrome c release, which is a critical step in apoptosis . The structural properties imparted by the Alloc group allow for precise modifications that enhance binding affinity and specificity.

Eigenschaften

IUPAC Name |

2-amino-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-2-7-16-10(15)12-6-4-3-5-8(11)9(13)14/h2,8H,1,3-7,11H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZPOGGPUVRZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-03-9 | |

| Record name | NSC45852 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.